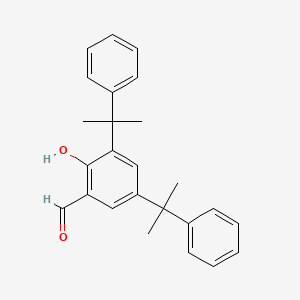

3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde

Description

3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde is a substituted salicylaldehyde featuring two bulky 1-methyl-1-phenylethyl groups at the 3- and 5-positions of the aromatic ring.

Properties

IUPAC Name |

2-hydroxy-3,5-bis(2-phenylpropan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O2/c1-24(2,19-11-7-5-8-12-19)21-15-18(17-26)23(27)22(16-21)25(3,4)20-13-9-6-10-14-20/h5-17,27H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVMRODARZXYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde typically involves the alkylation of salicylaldehyde with 1-methyl-1-phenylethyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or column chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products Formed

Oxidation: 3,5-Bis(1-methyl-1-phenylethyl)benzoic acid.

Reduction: 3,5-Bis(1-methyl-1-phenylethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Photochemistry

One of the primary applications of 3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde is in photochemical studies. The compound demonstrates photochromic behavior, which is the ability to change color upon exposure to light. This property is valuable for developing materials that can respond dynamically to light stimuli, such as photoresponsive polymers and smart coatings. Research indicates that the encapsulation of this compound in various solvent matrices can enhance its photochromic properties, leading to potential applications in optical devices .

Coordination Chemistry

This compound serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it suitable for catalysis and the development of new materials. Studies have shown that metal complexes derived from this aldehyde exhibit interesting catalytic activities in various organic transformations, including oxidation and reduction reactions. The ligand's steric and electronic properties can be finely tuned by modifying the substituents on the aromatic rings .

Biological Applications

Emerging research has explored the biological activities of this compound and its derivatives. Preliminary studies suggest potential anti-inflammatory and antioxidant properties, making it a candidate for pharmaceutical applications. The compound's interaction with biological targets could lead to the development of new therapeutic agents .

Case Study 1: Photochemical Behavior Analysis

A study analyzed the photochemical behavior of this compound when encapsulated in different solvent environments. The results demonstrated significant variations in photochromic response based on solvent polarity and viscosity. This finding suggests that careful selection of solvent can optimize the performance of photoresponsive materials incorporating this compound .

Case Study 2: Metal Complex Catalysis

In another investigation, researchers synthesized metal complexes using this compound as a ligand. These complexes were tested for their catalytic efficiency in oxidation reactions involving alcohols. The study revealed that certain metal-ligand combinations exhibited enhanced catalytic activity compared to traditional catalysts, highlighting the potential for this compound in synthetic organic chemistry .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photochemistry | Photochromic materials | Enhanced response through solvent encapsulation |

| Coordination Chemistry | Ligand for metal complex formation | Improved catalytic activity in organic transformations |

| Biological Applications | Potential anti-inflammatory and antioxidant properties | Initial findings suggest therapeutic potential |

Mechanism of Action

The mechanism of action of 3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde is primarily based on its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and alkyl groups may facilitate interactions with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on salicylaldehyde derivatives dictate solubility, electronic characteristics, and steric profiles. Below is a comparative analysis:

Key Observations :

- Hydrophobicity : Bulky alkyl/aromatic substituents (e.g., 1-methyl-1-phenylethyl, tert-butyl) reduce water solubility compared to halogenated derivatives, favoring organic media .

- Electronic Effects: Halogens (Br, Cl) and nitro groups withdraw electron density, polarizing the aromatic ring and enhancing coordination to metal ions. In contrast, alkyl groups donate electrons weakly, leading to less pronounced electronic modulation .

Structural and Coordination Behavior

Salicylaldehyde derivatives act as bidentate ligands, coordinating via the phenolic oxygen and carbonyl oxygen. Substituents influence coordination geometry and stability:

- 3,5-Dibromo-salicylaldehyde: Forms octahedral Ni(II) complexes with phenanthroline co-ligands. The cis arrangement of phenolato and aldehyde oxygens is rare but observed in Zn(II) and Mn(II) complexes with steric substituents .

- 3,5-Di-tert-butyl-salicylaldehyde : Stabilizes distorted cubic geometries in Er(III) complexes due to steric bulk, enforcing rigid coordination environments .

- The bulky groups may limit ligand flexibility, reducing binding kinetics but enhancing complex stability .

Comparative Coordination Modes :

- Halogenated derivatives (e.g., 3,5-diBr, 3,5-diCl) commonly adopt trans arrangements of phenolato oxygens in Zn(II), Cd(II), and Co(II) complexes .

- Bulky substituents (tert-butyl, 1-methyl-1-phenylethyl) favor cis geometries or distorted coordination spheres to minimize steric clashes .

Biological Activity

3,5-Bis(1-methyl-1-phenylethyl)salicylaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the alkylation of salicylaldehyde with 1-methyl-1-phenylethyl halides under basic conditions. Common reagents include sodium hydride or potassium tert-butoxide, with solvents like tetrahydrofuran or dimethylformamide used for refluxing the reaction mixture. The compound can be purified through recrystallization or column chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Hydrophobic Interactions : The bulky aromatic rings and alkyl groups enhance binding affinity to hydrophobic pockets in biological molecules, facilitating stronger interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study screened a library of compounds against bacterial and fungal strains, identifying this compound as a potential candidate for further investigation due to its favorable activity profiles against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) reported as low as ≤0.25 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | ≤0.25 |

| Staphylococcus aureus | ≤0.25 |

| Candida albicans | No activity |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been shown to induce apoptosis in human prostate cancer cells (PC3 and DU145), with IC50 values indicating a dose-dependent response:

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These results suggest that the compound selectively targets cancer cells while exhibiting minimal toxicity towards normal cells .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antimicrobial Screening : A comprehensive screening of a library including this compound revealed its potent activity against MRSA, highlighting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Research : In studies focusing on prostate cancer cell lines, the compound demonstrated significant cytotoxic effects through mechanisms involving cell cycle arrest and apoptosis induction .

- Mechanistic Insights : The interaction between the compound and biological macromolecules has been analyzed using various biochemical assays, supporting its role as an inhibitor of specific enzyme pathways involved in tumor progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.